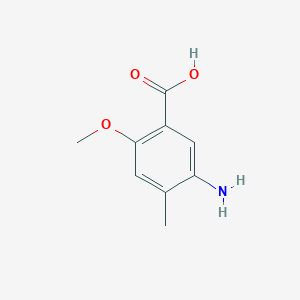

5-Amino-2-methoxy-4-methylbenzoic acid

Description

Overview of Aminobenzoic Acid Derivatives in Modern Chemical Sciences

Aminobenzoic acids are a class of organic compounds characterized by the presence of both an amine (-NH₂) and a carboxylic acid (-COOH) functional group attached to a benzene (B151609) ring. nih.gov This unique bifunctional nature makes them versatile building blocks in organic synthesis and medicinal chemistry. nih.gov The positional isomerism of the amino and carboxyl groups (ortho, meta, and para) and the presence of other substituents on the aromatic ring give rise to a wide array of derivatives with diverse chemical properties and biological activities.

In modern chemical sciences, aminobenzoic acid derivatives are of paramount importance. They serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. For instance, para-aminobenzoic acid (PABA) is a well-known derivative that was once used in sunscreens due to its UV-absorbing properties and is a precursor for the synthesis of folate, an essential vitamin. nih.gov Derivatives of aminobenzoic acids have been investigated for a range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net Their ability to participate in a variety of chemical reactions, such as acylation, esterification, and diazotization, further enhances their utility as versatile reagents in synthetic chemistry.

Significance of 5-Amino-2-methoxy-4-methylbenzoic acid as a Research Scaffold and Intermediate

This compound is a polysubstituted aromatic compound with the chemical formula C₉H₁₁NO₃. sigmaaldrich.comappchemical.com Its structure features a benzoic acid backbone with an amino group at the 5-position, a methoxy (B1213986) group at the 2-position, and a methyl group at the 4-position. This specific arrangement of functional groups makes it a valuable scaffold and intermediate in chemical research.

The presence of the amino group allows for the formation of amides, sulfonamides, and other nitrogen-containing functionalities, which are prevalent in many biologically active molecules. The carboxylic acid group can be converted into esters, amides, or acid chlorides, providing another handle for molecular elaboration. The methoxy and methyl groups influence the electronic properties and steric environment of the molecule, which can in turn affect its reactivity and interaction with biological targets.

While detailed research applications for this compound itself are not widely reported, its structural similarity to other known bioactive molecules suggests its potential as a key building block in drug discovery and materials science. For example, substituted aminobenzoic acids are core components of various local anesthetics and are used in the synthesis of more complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 70752-50-0 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | This compound |

| InChI Key | HAHOYCUGVXDJIQ-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | Typically ≥98% |

| Storage Temperature | 4°C |

Data sourced from publicly available chemical supplier information. sigmaaldrich.com

A plausible synthetic route to this compound could involve the nitration of 2-methoxy-4-methylbenzoic acid to introduce a nitro group at the 5-position, followed by the reduction of the nitro group to an amino group. The starting material, 2-methoxy-4-methylbenzoic acid, can be synthesized through various established methods in organic chemistry. The reduction of the nitro group is a common and well-understood transformation, often achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride.

Historical Context of Research on Analogous Benzoic Acid Structures

The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. newworldencyclopedia.orgwikiwand.comwikipedia.org Benzoic acid itself was first described by Nostradamus in 1556 through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgredox.com The structural elucidation of benzoic acid was later accomplished by Justus von Liebig and Friedrich Wöhler in the 19th century. newworldencyclopedia.orgwikiwand.comwikipedia.org

Early research into analogous benzoic acid structures was often driven by the desire to understand the properties of naturally occurring substances and to synthesize new dyes and medicinal agents. The discovery of the antifungal properties of benzoic acid in 1875 by Salkowski was a significant milestone that led to its use as a food preservative. newworldencyclopedia.orgwikiwand.comwikipedia.org

Properties

IUPAC Name |

5-amino-2-methoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-5-3-8(13-2)6(9(11)12)4-7(5)10/h3-4H,10H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHOYCUGVXDJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development

Established Synthetic Pathways for 5-Amino-2-methoxy-4-methylbenzoic acid

The synthesis of this aminobenzoic acid derivative typically begins with readily available precursors, undergoing a series of transformations to build the target molecular architecture.

A common and practical starting material for related structures is p-aminosalicylic acid. googleapis.comgoogle.com The synthesis involves a sequence of reactions to modify the functional groups present in the precursor. A key initial step is the simultaneous methylation of the hydroxyl group and esterification of the carboxyl group. googleapis.com This can be achieved in a single step by reacting p-aminosalicylic acid with a methylating agent like dimethyl sulfate (B86663) under anhydrous and alkaline conditions. googleapis.com The use of an organic solvent such as acetone (B3395972) is common for this transformation. google.com This process selectively targets the hydroxyl and carboxyl groups, leaving the amino group intact, which is crucial for the subsequent steps. googleapis.com

While direct synthesis routes from salicylic (B10762653) acid to the target compound are less commonly detailed, the principles involve introducing the amino and methyl groups at the correct positions, a process that would require multiple steps of nitration, reduction, and methylation. The synthesis of 5-aminosalicylic acid (5-ASA) from salicylic acid often involves reaction with the diazonium salt of sulphanilic acid, followed by reductive cleavage of the resulting azo compound. google.com A similar strategy could theoretically be adapted.

Methyl esters are pivotal intermediates in the synthesis of substituted benzoic acids. chemimpex.comnih.gov In the pathway originating from p-aminosalicylic acid, the formation of the methyl ester, specifically methyl 4-amino-2-methoxybenzoate, is a critical early step. googleapis.comgoogle.com This intermediate serves two main purposes: it protects the carboxylic acid from unwanted side reactions during subsequent steps and enhances the solubility of the compound in organic solvents used for the reactions. chemimpex.com The ester group is typically removed in the final stage of the synthesis through hydrolysis to yield the desired carboxylic acid. google.com

Aldehydes like 2-Amino-5-methoxy-4-methylbenzaldehyde can also serve as important intermediates in the synthesis of more complex molecules. Aldehydes are versatile functional groups that can undergo a wide range of chemical transformations, including condensations and oxidations, making them valuable building blocks in organic synthesis. bloomtechz.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing reaction time and waste. Key parameters that are frequently adjusted include molar ratios of reactants, temperature, and reaction duration. researchgate.net

For instance, in the synthesis of a related compound, 4-amino-5-chloro-2-methoxybenzoic acid from p-aminosalicylic acid, specific conditions have been detailed. google.com The initial methylation and esterification step using dimethyl sulfate is conducted at a controlled temperature of 20-30°C for 5-6 hours. google.com A subsequent chlorination step involves a 1:1 molar ratio of the methyl ester intermediate to the chlorinating agent, N-chlorosuccinimide, with a reaction time of 3-4 hours. google.com The final hydrolysis of the ester is performed by refluxing for 2-3 hours with potassium hydroxide (B78521), using a specific molar ratio of 1:2.2 (ester to base). google.com These optimized parameters ensure high conversion and minimize the formation of byproducts.

Table 1: Optimized Reaction Conditions for a Multi-Step Synthesis

| Step | Reactants | Key Parameters | Purpose |

|---|---|---|---|

| 1. Methylation/Esterification | p-aminosalicylic acid, dimethyl sulfate, KOH | Temperature: 20-30°C Time: 5-6 hours Solvent: Acetone | Formation of methyl 4-amino-2-methoxybenzoate intermediate. |

| 2. Chlorination | Methyl 4-amino-2-methoxybenzoate, N-chlorosuccinimide | Molar Ratio: 1:1 Time: 3-4 hours | Introduction of a chlorine atom to the aromatic ring. |

| 3. Hydrolysis (De-esterification) | Methyl 5-chloro-4-amino-2-methoxybenzoate, KOH | Molar Ratio: 1:2.2 Time: 2-3 hours (reflux) | Conversion of the methyl ester to the final carboxylic acid. |

Novel Synthetic Route Design and Green Chemistry Considerations

Modern synthetic chemistry places a strong emphasis on "green" principles, which aim to design processes that are more efficient and environmentally benign. rsc.org This includes using less hazardous solvents, reducing the number of synthetic steps, and minimizing waste generation. rsc.org For the synthesis of compounds like this compound, this could involve exploring catalytic methods that replace stoichiometric reagents. For example, the use of reusable solid acid catalysts like Nb2O5 for amidation reactions represents a greener alternative to traditional coupling agents that generate significant waste. researchgate.net Designing routes that combine multiple transformations into a single "one-pot" reaction also aligns with green chemistry goals by reducing solvent use and purification steps. researchgate.net

Derivatization Strategies via Directed Functional Group Transformations

The functional groups of this compound—the amino group and the carboxylic acid—provide reactive sites for a variety of derivatization reactions, allowing for the synthesis of a wide range of related compounds.

The carboxylic acid group is readily converted into amides and esters. Direct amidation can be achieved by reacting the carboxylic acid with an amine. rsc.org This transformation often requires an activating agent or catalyst to overcome the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Modern methods utilize catalysts such as titanium tetrafluoride (TiF4) or titanium tetrachloride (TiCl4) to facilitate this reaction under milder conditions than traditional high-temperature dehydration. rsc.orgacs.org For example, TiF4 has been shown to be an effective catalyst for the direct amidation of various benzoic acids with both alkyl and aryl amines, proceeding in refluxing toluene. rsc.org

Esterification, the conversion of the carboxylic acid to an ester, can be accomplished through several methods. A classic approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com Alternatively, amino acid methyl esters can be conveniently prepared using a mixture of methanol (B129727) and trimethylchlorosilane at room temperature, a method that offers mild conditions and good to excellent yields. nih.gov The carboxylic acid can also be converted to an ester by reaction with alkyl halides in the presence of a base or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol. nih.gov

Table 2: Summary of Derivatization Reactions

| Reaction Type | Functional Group Targeted | Typical Reagents | Product |

|---|---|---|---|

| Amidation | Carboxylic Acid | Amine, TiF4 or TiCl4 catalyst | Amide |

| Esterification | Carboxylic Acid | Alcohol, Acid Catalyst (e.g., H2SO4) | Ester |

| Esterification | Carboxylic Acid | Methanol, Trimethylchlorosilane | Methyl Ester |

Regioselective Halogenation and Sulfonylation Methodologies

The functionalization of the this compound core through halogenation and sulfonylation introduces key chemical handles that are pivotal for further molecular elaboration and for modulating the compound's physicochemical properties. The regiochemical outcome of these reactions is dictated by the complex interplay of the directing effects of the substituents on the benzene (B151609) ring. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating, ortho-, para-directing groups, while the methyl (-CH3) group is a weaker activating, ortho-, para-director. Conversely, the carboxylic acid (-COOH) is a deactivating, meta-directing group.

Regioselective Halogenation Electrophilic aromatic halogenation of this compound is expected to occur at positions activated by the -NH2, -OCH3, and -CH3 groups. The most likely positions for substitution are C3 and C6, which are ortho or para to the activating groups. The precise outcome can be controlled by the choice of halogenating agent (e.g., N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS)) and reaction conditions.

Modern synthetic approaches also employ transition-metal catalysis to achieve high regioselectivity in C–H functionalization. Palladium-catalyzed methods, often using specialized ligands, can direct halogenation to a specific C-H bond, potentially ortho to the carboxylic acid directing group, although the electronic influence of the other substituents remains a significant factor acs.org.

Regioselective Sulfonylation Sulfonylation can proceed via two main pathways: electrophilic substitution on the aromatic ring or nucleophilic attack by the amino group.

C-H Sulfonylation : Reaction with strong sulfonating agents like chlorosulfonic acid (ClSO3H) typically results in electrophilic substitution on the aromatic ring. Analogous reactions with substituted methoxybenzoic acids have shown that sulfonation occurs at the position most activated by the methoxy group and ortho to the carboxyl group researchgate.netgoogle.com. For the title compound, this would likely be the C3 or C6 position.

N-Sulfonylation : The reaction of the amino group with a sulfonyl chloride (R-SO2Cl) in the presence of a base is a common method to form a sulfonamide linkage. This reaction is generally highly selective for the nitrogen atom, as the amino group is a potent nucleophile.

The table below summarizes potential regioselective functionalization reactions for this compound based on established chemical principles.

| Reaction Type | Reagent(s) | Potential Site of Substitution | Product Type |

|---|---|---|---|

| Chlorination | N-Chlorosuccinimide (NCS) | C3 or C6 | Chloro-5-amino-2-methoxy-4-methylbenzoic acid |

| Bromination | N-Bromosuccinimide (NBS) | C3 or C6 | Bromo-5-amino-2-methoxy-4-methylbenzoic acid |

| Sulfonylation (C-H) | Chlorosulfonic Acid (ClSO3H) | C3 or C6 | Chlorosulfonyl-5-amino-2-methoxy-4-methylbenzoic acid |

| Sulfonylation (N-H) | Benzenesulfonyl chloride, Base | N5 (Amino group) | 5-(Phenylsulfonylamino)-2-methoxy-4-methylbenzoic acid |

Approaches to Cyclization and Heterocycle Formation

As a substituted anthranilic acid (2-aminobenzoic acid), this compound is a valuable precursor for the synthesis of fused heterocyclic systems, particularly quinazolines and their derivatives. core.ac.uk Furthermore, the presence of both an amino and a carboxylic acid group allows for the construction of other heterocycles like triazoles through multi-step sequences.

Quinazoline (B50416) Derivatives Quinazolines are a class of bicyclic heterocycles composed of fused benzene and pyrimidine (B1678525) rings. They are of significant interest in medicinal chemistry. researchgate.net The synthesis of quinazolines from anthranilic acid derivatives is a well-established field. organic-chemistry.org Common methods involve the condensation of the anthranilic acid with a one-carbon or multi-carbon component that forms the remainder of the pyrimidine ring.

For example, heating this compound with formamide (B127407) is a classical method to produce the corresponding 4(3H)-quinazolinone derivative. researchgate.net More contemporary methods utilize transition-metal catalysts, such as ruthenium or palladium, to facilitate the coupling of anthranilic acids or their derivatives with amines, nitriles, or amides to construct the quinazoline core under milder conditions. nih.govmarquette.edu

| Target Heterocycle | Key Reagent(s) | General Method | Resulting Core Structure |

|---|---|---|---|

| Quinazolinone | Formamide | Niementowski Reaction | Substituted 4(3H)-Quinazolinone |

| Quinazoline | Amine, Ruthenium Catalyst | Dehydrogenative Coupling | Substituted Quinazoline |

| Quinazoline | Aldehyde, Arylboronic Acid, Palladium Catalyst | Three-Component Reaction | Substituted Quinazoline |

Triazole Derivatives Triazoles are five-membered rings containing three nitrogen atoms. The synthesis of 1,2,4-triazole (B32235) derivatives from this compound can be accomplished through a well-defined synthetic sequence. This pathway typically begins with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid hydrazide (benzohydrazide). orientjchem.org

A common route involves the following steps:

Esterification : The benzoic acid is first converted to its methyl or ethyl ester.

Hydrazinolysis : The ester is then reacted with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to form the corresponding benzohydrazide (B10538).

Dithiocarbazate Formation : The benzohydrazide is treated with carbon disulfide (CS2) in the presence of a base like potassium hydroxide (KOH) to yield a potassium dithiocarbazinate salt. orientjchem.org

Cyclization : This salt is subsequently cyclized by heating with an excess of hydrazine hydrate. This final step forms the 4-amino-5-substituted-1,2,4-triazole-3-thiol ring system. orientjchem.orgnepjol.info

| Target Heterocycle | Key Reagent(s) | General Method | Resulting Core Structure |

|---|---|---|---|

| 1,2,4-Triazole | 1. Hydrazine Hydrate 2. Carbon Disulfide/KOH 3. Hydrazine Hydrate | Benzohydrazide Cyclization | Substituted 4-Amino-1,2,4-triazole-3-thiol |

Advanced Structural Elucidation and Spectroscopic Investigations

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of organic molecules, including 5-Amino-2-methoxy-4-methylbenzoic acid. Both ¹H and ¹³C NMR spectroscopy provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the chemical shifts (δ) of the protons are indicative of their local electronic environment. For aromatic protons, the substitution pattern on the benzene (B151609) ring significantly influences their chemical shifts. The amino (-NH₂), methoxy (B1213986) (-OCH₃), methyl (-CH₃), and carboxylic acid (-COOH) groups each exert distinct electronic effects (both inductive and resonance) that shield or deshield the neighboring protons.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. The carbon of the carboxyl group typically appears at a significantly downfield chemical shift. The aromatic carbons show a range of chemical shifts influenced by the attached functional groups. The carbons of the methoxy and methyl groups have characteristic upfield chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for Benzoic Acid Derivatives

| Compound | Proton | Predicted Chemical Shift (ppm) |

|---|---|---|

| 2-Aminobenzoic acid | - | - |

| 2-Methoxybenzoic acid | - | - |

Table 2: Predicted ¹³C NMR Spectral Data for Benzoic Acid Derivatives

| Compound | Carbon | Predicted Chemical Shift (ppm) |

|---|---|---|

| 2-Aminobenzoic acid | - | - |

| Benzoic acid | C1 | 133.7 |

| C2, C6 | 130.2 | |

| C3, C5 | 128.5 | |

| C4 | 129.4 | |

| C=O | 172.5 |

The precise assignment of these signals, often aided by two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous confirmation of the this compound structure.

Vibrational Spectroscopy Analysis (FTIR, FT-Raman) and Band Assignment for Molecular Structure

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides valuable information about the functional groups and molecular vibrations within this compound. researchgate.net The vibrational modes observed in the spectra correspond to the stretching, bending, and torsional motions of the atoms.

The FTIR and FT-Raman spectra of this compound are characterized by a series of distinct absorption bands, each corresponding to a specific vibrational mode. ijtsrd.com Key functional group vibrations include:

-NH₂ group: The amino group exhibits symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. biointerfaceresearch.com N-H bending vibrations are also present at lower wavenumbers.

-COOH group: The carboxylic acid group is characterized by a broad O-H stretching band due to hydrogen bonding, usually found in the 2500-3300 cm⁻¹ region. The C=O stretching vibration of the carbonyl group gives a strong, sharp band around 1650-1700 cm⁻¹. ijtsrd.com

-OCH₃ group: The methoxy group shows characteristic C-H stretching vibrations just below 3000 cm⁻¹ and an O-CH₃ stretching vibration.

-CH₃ group: The methyl group also exhibits C-H stretching vibrations in the same region as the methoxy group.

Aromatic Ring: The benzene ring has several characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also observed at lower frequencies.

A detailed analysis and assignment of these vibrational bands, often supported by computational methods like Density Functional Theory (DFT), allows for a comprehensive understanding of the molecular structure. jocpr.comnih.gov

Table 3: Key Vibrational Band Assignments for Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H stretching | 3300-3500 |

| Carboxyl (-COOH) | O-H stretching (H-bonded) | 2500-3300 |

| C=O stretching | 1650-1700 | |

| Aromatic Ring | C-H stretching | >3000 |

| C=C stretching | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization of Electronic Transitions and Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of UV or visible light. The UV-Vis spectrum of this compound is determined by the presence of chromophores, which are the parts of the molecule that absorb light.

The primary chromophore in this molecule is the substituted benzene ring. The amino, methoxy, and carboxylic acid groups act as auxochromes, modifying the absorption characteristics of the benzene ring. These groups, particularly the electron-donating amino and methoxy groups, can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the characteristic π → π* transitions of the benzene ring. msu.edu

The electronic spectrum of this compound will typically show absorption bands corresponding to these π → π* transitions. The position and intensity of these bands are sensitive to the solvent polarity, which can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Mass Spectrometry for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern. For this compound, mass spectrometry confirms the molecular weight of 181.19 g/mol . achmem.com

Under the high-energy conditions of the mass spectrometer, the molecule undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the original structure. Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group (as COOH or CO₂ and H), as well as cleavages related to the other substituents on the aromatic ring. The fragmentation of the methoxy group can involve the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

Analyzing the mass-to-charge ratio (m/z) of the parent ion and the various fragment ions allows for the reconstruction of the molecular structure and confirms the identity of this compound.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction analysis would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT is a preferred method due to its favorable balance between computational cost and accuracy in describing electronic systems. These calculations are used to determine the molecule's ground-state properties by solving approximations of the Schrödinger equation. A typical approach involves a functional, such as B3LYP or B3PW91, paired with a basis set like 6-311+G(d,p), which defines the set of mathematical functions used to build the molecular orbitals dergipark.org.tr.

The essential first step in most computational studies is geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy, known as the ground-state equilibrium structure. For 5-Amino-2-methoxy-4-methylbenzoic acid, this would involve calculating the optimal bond lengths, bond angles, and dihedral (torsional) angles between its constituent atoms.

Conformational analysis is an extension of this process, exploring different spatial arrangements (conformers) that arise from rotation around single bonds, such as the C-O bond of the methoxy (B1213986) group or the C-C bond of the carboxylic acid group. By comparing the energies of these different conformers, the most stable, low-energy conformations can be identified, which is crucial for understanding the molecule's physical properties and biological interactions.

Once the optimized geometry is obtained, a variety of analyses can be performed to probe the electronic structure of this compound.

Frontier Molecular Orbital (FMO) Analysis : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for determining chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap generally signifies higher chemical reactivity and lower kinetic stability nih.gov. The energies and spatial distributions of these orbitals would reveal the likely sites for electron donation and acceptance on the molecule.

Molecular Electrostatic Potential (MESP) Maps : MESP is a visualization tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting reactive sites for electrophilic and nucleophilic attacks. For this compound, regions of negative potential (typically colored red or yellow) would indicate electron-rich areas susceptible to electrophilic attack, such as around the oxygen and nitrogen atoms. Regions of positive potential (blue) would indicate electron-poor areas, like the acidic proton of the carboxyl group, which are targets for nucleophiles nih.govresearchgate.net.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals. This analysis can quantify the stability arising from hyperconjugation and intramolecular charge transfer (ICT) events. For example, it could detail the interactions between the lone pairs on the amino and methoxy groups and the antibonding orbitals of the benzene (B151609) ring, providing insight into the electronic stabilization of the molecule dergipark.org.trresearchgate.net.

The table below summarizes key parameters derived from electronic structure analyses and their significance.

Table 1: Key Electronic Properties and Their Significance| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the electron-donating ability of the molecule. A higher value indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the electron-accepting ability of the molecule. A lower value indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher polarizability and reactivity. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Molecules with a large energy gap are "harder." |

| Chemical Potential | µ | Describes the escaping tendency of electrons from a system. |

| Electrophilicity Index | ω | A global measure of electrophilic character or energy lowering upon accepting electrons. |

Following geometry optimization, the vibrational frequencies of this compound can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, torsion) and can be used to generate simulated infrared (IR) and Raman spectra. By comparing these simulated spectra with experimental data, a precise assignment of the observed spectral bands to specific molecular motions can be achieved, thus confirming the computed structure.

Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions of the molecule. This allows for the simulation of the UV-Visible absorption spectrum, providing information on the wavelengths of light the molecule absorbs and the nature of the corresponding electronic excitations (e.g., π → π* transitions within the aromatic ring) sharif.edu.

Reaction Mechanism Investigations and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For reactions involving this compound, such as cyclocondensation or amidation, DFT can be used to map the potential energy surface acs.org. This involves:

Identifying Reactants, Products, and Intermediates : The structures of all species involved in the reaction are optimized.

Locating Transition States (TS) : A transition state is the highest energy point along the reaction coordinate. Computational algorithms search for this "saddle point" connecting reactants to products.

Calculating Activation Energies : The energy difference between the reactants and the transition state determines the activation energy barrier, which is a key factor controlling the reaction rate.

By characterizing the transition states, chemists can gain a detailed understanding of bond-breaking and bond-forming processes, allowing for the rational design of catalysts or modification of reaction conditions to improve outcomes acs.org.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Interactions

While QM methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time nih.govajchem-a.com. An MD simulation calculates the trajectories of atoms and molecules by solving Newton's equations of motion.

For this compound, an MD simulation could be used to:

Explore Conformational Space : Observe how the molecule flexes and changes its shape over nanoseconds or microseconds, providing a more realistic picture of its conformational flexibility than static calculations alone.

Analyze Solvent Effects : By placing the molecule in a simulated box of solvent (e.g., water), MD can model how solvent molecules arrange around the solute and how hydrogen bonds form and break. This is crucial for understanding its solubility and behavior in a solution nih.gov.

Computational Prediction of Structure-Reactivity Relationships and Reaction Pathways

Ultimately, the goal of these theoretical studies is to establish clear relationships between the molecular structure of this compound and its chemical reactivity. The insights gathered from the computational methods described above can be integrated to build a comprehensive predictive model.

Reactivity Prediction : The MESP map and FMO analysis can pinpoint the most likely sites for chemical attack. For instance, the electron-rich amino group and oxygen atoms would be predicted as sites for electrophilic attack or protonation, while the carboxylic acid proton is the primary site for deprotonation.

Pathway Elucidation : By comparing the activation energies of different potential reaction pathways, computational chemistry can predict the most favorable mechanism for a given transformation. This predictive power allows for the in silico screening of potential reactions before they are attempted in the laboratory, saving time and resources.

Predictive Modeling of Non-Covalent Molecular Interactions

Theoretical and computational chemistry provides powerful tools to predict and analyze the non-covalent interactions that govern the supramolecular assembly of "this compound." These interactions, though weaker than covalent bonds, are crucial in determining the crystal packing, solubility, and interactions with biological macromolecules. Predictive modeling focuses on understanding the geometry and energetics of these interactions, primarily hydrogen bonding networks and π-π stacking interactions.

The molecular structure of this compound, featuring a carboxylic acid group (-COOH), an amino group (-NH2), and a methoxy group (-OCH3), allows for a rich variety of hydrogen bonding interactions. Computational models can predict the formation and stability of these networks.

Donor and Acceptor Sites:

Donors: The hydroxyl hydrogen of the carboxylic acid and the hydrogens of the amino group are primary hydrogen bond donors.

Acceptors: The carbonyl oxygen of the carboxylic acid, the nitrogen of the amino group, and the oxygen of the methoxy group can all act as hydrogen bond acceptors.

Predictive Approaches: Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to model dimers and larger clusters of the molecule. These calculations can predict key parameters that characterize the hydrogen bonding network. While specific experimental or calculated data for this compound is not readily available in public literature, predictive modeling would typically generate data such as that conceptualized in Table 4.5.1.

Table 4.5.1: Predicted Hydrogen Bond Parameters for Dimers of this compound (Conceptual Data)

| Dimer Configuration | Donor-Acceptor Atoms | Predicted Bond Length (Å) | Predicted Bond Angle (°) | Calculated Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| Carboxylic Acid Dimer | O-H···O=C | 1.7 - 1.9 | 170 - 180 | -7 to -10 |

| Amino-Carboxyl Chain | N-H···O=C | 1.9 - 2.1 | 160 - 175 | -4 to -6 |

| Amino-Methoxy Link | N-H···O(CH3) | 2.0 - 2.2 | 150 - 170 | -2 to -4 |

| Carboxyl-Amino Chain | O-H···N | 1.8 - 2.0 | 165 - 178 | -5 to -8 |

Note: The data in this table is illustrative and based on typical values for similar functional groups in other organic molecules. It serves to represent the type of output generated by computational models.

The aromatic ring of this compound is electron-rich due to the presence of the electron-donating amino and methoxy groups. This electronic character significantly influences the nature of the π-π stacking interactions.

Types of Stacking:

Face-to-Face: This arrangement is generally disfavored due to electrostatic repulsion between the electron-rich π-clouds.

Parallel-Displaced: A more common and stable arrangement where the aromatic rings are parallel but shifted relative to one another. This configuration minimizes repulsion and maximizes attractive dispersion forces.

T-shaped (Edge-to-Face): In this geometry, the edge of one aromatic ring (positively polarized C-H bonds) interacts with the face of another (negatively polarized π-cloud).

Predictive Modeling of Stacking: Computational models are used to calculate the interaction energies for different stacking geometries and intermolecular distances. These calculations help to identify the most stable stacking configurations. A conceptual representation of the kind of data generated from such predictive studies is shown in Table 4.5.2.

Table 4.5.2: Predicted π-π Stacking Interaction Parameters for Dimers of this compound (Conceptual Data)

Note: This data is conceptual and illustrates the typical parameters and energy ranges predicted for π-π stacking of substituted benzene rings based on computational chemistry literature.

Detailed Research Findings: Theoretical studies on substituted benzenes have established that electron-donating groups, such as amino and methoxy, increase the electron density of the aromatic ring. This can influence the preferred stacking geometry. While enhancing the potential for interactions with electron-deficient rings, it necessitates a displaced or T-shaped conformation in self-stacking to mitigate electrostatic repulsion. The interplay between hydrogen bonding and π-π stacking is also a key area of computational investigation. The final crystal structure is a result of a delicate balance between optimizing the strong, directional hydrogen bonds and the weaker, less directional π-π stacking and other van der Waals forces. Predictive modeling aims to find the global energy minimum that satisfies all these interactions simultaneously.

Research Paradigms and Exploratory Applications

Utilization as Key Precursors and Building Blocks in Advanced Organic Synthesis Research

The structural features of 5-Amino-2-methoxy-4-methylbenzoic acid make it a valuable building block in organic synthesis. The presence of an amino group, a carboxylic acid, and an activated aromatic ring allows for a diverse range of chemical transformations. Researchers utilize such compounds as key intermediates for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals like dyes and polymers. chemimpex.comlookchem.com The amino and carboxylic acid moieties can participate in various coupling reactions, such as amidation, to form larger structures. acs.org

The aromatic ring, activated by the electron-donating amino and methoxy (B1213986) groups, is amenable to electrophilic substitution reactions, allowing for further functionalization. Palladium-catalyzed cross-coupling reactions, for example, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, a common strategy in the synthesis of complex organic molecules. acs.org The versatility of aminobenzoic acids as precursors is highlighted by their use in constructing heterocyclic systems, which are core components of many biologically active compounds. mdpi.com The specific substitution pattern of this compound offers a unique starting point for creating novel molecular frameworks that are not readily accessible from other precursors.

Role in Medicinal Chemistry Research and Pharmaceutical Scaffold Development

Substituted benzoic acids are a cornerstone in medicinal chemistry, serving as scaffolds for the development of new therapeutic agents. The structural motif of this compound is found in various biologically active molecules, and its derivatives are explored for a wide range of therapeutic applications.

Derivatives of aminobenzoic acids have been investigated for their interaction with a multitude of biological targets. For instance, related compounds have been identified as potent inhibitors of enzymes and modulators of receptor activity. chemimpex.com A chlorinated derivative, 4-Amino-5-chloro-2-methoxybenzoic acid, has been shown to be a potent 5-HT4 receptor agonist, with potential applications in treating obesity and diabetes. biosynth.com This suggests that the aminomethoxybenzoic acid core can be a valuable pharmacophore for targeting G-protein coupled receptors.

In the context of ligand design, the functional groups of this compound offer multiple points for modification to optimize binding affinity and selectivity for a specific biological target. The carboxylic acid can act as a key hydrogen bond donor or acceptor, or as an anchor point for further extension of the molecule to probe deeper into a protein's binding pocket. The amino group provides another site for derivatization to explore interactions with the target protein. The methoxy and methyl groups can be modified to fine-tune the compound's steric and electronic properties, as well as its lipophilicity, which is a critical parameter for drug-like properties.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of lead compounds. For derivatives of benzoic acid, SAR studies have revealed key insights into the structural requirements for biological activity. For example, in the development of protein kinase CK2 inhibitors based on a 4-(thiazol-5-yl)benzoic acid scaffold, modifications to the benzoic acid ring were crucial for enhancing inhibitory activity. acs.org The introduction of substituents at various positions on the ring led to significant changes in potency, highlighting the sensitivity of the biological target to the substitution pattern. acs.org

Systematic modification of the functional groups on the this compound scaffold would be a rational approach to developing new therapeutic agents. SAR studies could involve:

Modification of the amino group: Acylation, alkylation, or conversion to other nitrogen-containing functional groups to probe for additional binding interactions.

Alteration of the methoxy group: Replacement with other alkoxy groups of varying sizes or with electron-withdrawing groups to modulate electronic properties and binding.

Substitution at the methyl group: Replacement with other alkyl or functional groups to explore steric tolerance in the binding site.

Derivatization of the carboxylic acid: Conversion to esters, amides, or other bioisosteres to improve pharmacokinetic properties or to introduce new binding motifs.

These studies are essential for understanding how the molecule interacts with its biological target and for guiding the design of more effective and selective drugs.

The core structure of this compound holds potential for the development of biological probes and chemical tools. Aminobenzoic acids are precursors in the synthesis of various fluorophores, such as rhodamine dyes. These dyes are widely used as fluorescent probes due to their excellent photophysical properties. The amino group of an aminobenzoic acid derivative can be chemically modified to attach it to other molecules, creating fluorescently labeled compounds that can be used to visualize and track biological processes within cells.

By incorporating this aminobenzoic acid scaffold into larger molecules designed to interact with specific enzymes or proteins, researchers could create probes to study biochemical pathways. For example, a fluorescent probe based on this structure could be designed to bind to a specific enzyme, allowing for the visualization of the enzyme's location and activity within a cell. While the direct use of this compound for this purpose is not extensively documented, its chemical nature makes it a plausible candidate for such applications in chemical biology. springernature.com

Applications in Agrochemical Research as Chemical Building Blocks

In the field of agrochemical research, substituted benzoic acids are important intermediates for the synthesis of active ingredients in herbicides, insecticides, and fungicides. lookchem.com The unique substitution pattern of this compound can be leveraged to create novel agrochemicals with potentially improved efficacy or new modes of action. The compound serves as a versatile building block, allowing for the introduction of various functional groups that can confer specific biological activities against pests or weeds. chemimpex.com The ability of derivatives to form stable compounds makes them valuable components in the development of effective crop protection products. lookchem.com

| Potential Agrochemical Application | Role of this compound | Relevant Research Area |

| Herbicide Synthesis | Precursor to active ingredients that target specific plant growth processes. chemimpex.com | Weed Science, Plant Biology |

| Fungicide Development | Building block for compounds with antifungal activity. lookchem.com | Plant Pathology |

| Insecticide Formulation | Intermediate for synthesizing molecules with insecticidal properties. lookchem.com | Entomology |

Potential in Materials Science Research

The aromatic nature and functional groups of this compound also make it a compound of interest in materials science. It can be used as a monomer or a precursor for the synthesis of functional polymers and materials with specific properties. chemimpex.com

Chromophore Development: Aminobenzoic acid derivatives are used in the synthesis of dyes and pigments. lookchem.com The electronic properties of the aromatic ring, influenced by the amino and methoxy groups, can be tuned to absorb and emit light at specific wavelengths, making it a candidate for the development of novel chromophores for applications in optics and electronics.

Functional Polymers: The bifunctional nature of the molecule (amino and carboxylic acid groups) allows it to be incorporated into polymer chains through polycondensation reactions. This could lead to the development of polymers with enhanced thermal stability, chemical resistance, or other desirable properties. chemimpex.com

Photoactive Agents: The potential for creating extended conjugated systems through derivatization of the aromatic ring suggests that this compound could be a precursor for photoactive materials used in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The table below summarizes the potential applications in materials science.

| Material Type | Potential Application | Key Feature of this compound |

| Dyes and Pigments | Textiles, coatings, and printing inks. lookchem.com | Aromatic core with tunable electronic properties. |

| Functional Polymers | High-performance plastics, specialty materials. chemimpex.com | Bifunctional monomer for polymerization. |

| Photoactive Materials | Organic electronics, sensors. | Potential to form extended conjugated systems. |

Emerging Research Challenges and Future Directions

Development of More Efficient, Selective, and Sustainable Synthetic Routes

A primary challenge in the continued study of 5-Amino-2-methoxy-4-methylbenzoic acid is the development of synthetic pathways that are not only high-yielding but also environmentally benign and economically viable. Traditional chemical synthesis often relies on petroleum-derived precursors and can involve harsh reaction conditions. mdpi.comresearchgate.netrepec.org The future of its synthesis lies in greener alternatives.

Biosynthetic Pathways: A significant future direction is the exploration of biosynthetic and biocatalytic methods. Aminobenzoic acids are naturally produced in microorganisms and plants via the shikimate pathway, starting from simple sugars like glucose. mdpi.comresearchgate.net This pathway offers a renewable-feedstock-based alternative to petrochemical routes. mdpi.comresearchgate.netrepec.org The challenge is to engineer microbial strains or develop enzymatic systems capable of producing aminobenzoic acids with specific substitution patterns, such as the methoxy (B1213986) and methyl groups present in the target compound, at an industrial scale.

Modern Chemical Synthesis: In parallel, advancements in modern organic synthesis offer pathways to greater efficiency and selectivity. Techniques such as palladium-catalyzed C-H halogenation are being developed for the late-stage functionalization of complex benzoic acids, which could provide more direct and less wasteful routes to derivatives. acs.org Furthermore, classic reactions like the Sandmeyer reaction are being revisited to convert bio-derived aminobenzoic acids into other valuable platform chemicals without the use of organic solvents, further enhancing the sustainability profile. scirp.org

Comparison of Synthetic Approaches for Aminobenzoic Acids

| Approach | Advantages | Challenges & Future Work | Relevant Precursors/Starting Materials |

|---|---|---|---|

| Traditional Chemical Synthesis | Well-established, versatile for various derivatives. | Reliance on petrochemicals, potentially harsh conditions, waste generation. mdpi.comresearchgate.net | Aminosalicylic acid, Toluene google.comijcrt.org |

| Biosynthesis (e.g., Shikimate Pathway) | Uses renewable feedstocks (e.g., glucose), environmentally friendly. mdpi.comresearchgate.net | Requires metabolic engineering to achieve specific substitution patterns and improve yields. | Glucose, Chorismate mdpi.com |

| Modern Catalytic Methods (e.g., C-H Activation) | High efficiency and selectivity, allows for late-stage functionalization. acs.org | Catalyst cost and sensitivity, optimization for specific substrates. | Substituted (Hetero)Benzoic Acids acs.org |

Integration of Advanced Computational Approaches for Predictive Design and Discovery

The integration of computational chemistry and molecular modeling is poised to accelerate the discovery of new applications for derivatives of this compound. These in silico techniques allow for the predictive design of molecules with desired properties, significantly reducing the time and resources spent on empirical synthesis and screening. nih.gov

Predictive Modeling and Molecular Docking: Computational tools are increasingly used to design and screen libraries of aminobenzoic acid derivatives for specific biological activities. nih.gov Molecular docking studies, for instance, can predict how different derivatives might bind to therapeutic targets like enzymes or protein receptors. researchgate.netmdpi.com This approach has been used to identify potential cholinesterase inhibitors and compounds targeting the p53 protein, a key player in cancer. researchgate.netresearchgate.net The future will see these methods applied to design derivatives of this compound for specific targets, guiding synthetic efforts toward the most promising candidates.

Understanding Physicochemical Properties: Beyond biological activity, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are crucial for understanding the fundamental physicochemical properties of substituted benzoic acids. ucl.ac.uk These tools can predict how molecules will self-associate in solution, which is critical for controlling crystallization and designing effective formulations. ucl.ac.uk

Exploration of Novel Derivatization and Functionalization Strategies for Diverse Applications

The core structure of this compound, with its reactive amino and carboxylic acid groups, serves as a versatile scaffold for chemical modification. nih.gov Future research will focus on exploring novel derivatization and functionalization strategies to create a wide array of molecules for diverse applications.

Core Functional Group Modification: The amino and carboxyl groups are primary sites for derivatization. The amino group can be readily converted into amides, sulfonamides, or used in condensation reactions to form hybrids with other bioactive molecules, such as isatin, to create new antibacterial agents. nih.gov The carboxylic acid can be transformed into esters or amides, enabling its conjugation to other chemical entities.

Scaffold-Based Functionalization: Beyond the primary functional groups, the aromatic ring itself can be a target for modification. The development of regioselective reactions is a key challenge, allowing for the introduction of new functionalities at specific positions to tune the molecule's electronic, steric, and pharmacokinetic properties. This includes creating novel pre-column derivatization reagents for highly sensitive analytical applications in fields like proteomics and metabolomics. nih.gov

Potential Applications of Functionalized Aminobenzoic Acid Derivatives

| Functionalization Strategy | Resulting Derivative Class | Potential Application Area | Reference Example |

|---|---|---|---|

| Condensation with Isatin | Isatin-aminobenzoic acid hybrids | Antibacterial and antibiofilm agents | nih.gov |

| Attachment to Polymeric Backbone | Functionalized polymeric resins | Environmental remediation (e.g., antibiotic removal) | researchgate.net |

| Attachment to Graphene Oxide | Functionalized graphene materials | Electrocatalysis, energy storage (supercapacitors) | nih.gov |

| Conversion to Amides/Esters | Peptide-like structures | Enzyme inhibitors, chemical probes | nih.govresearchgate.net |

Interdisciplinary Research Bridging Chemical Synthesis with Advanced Chemical Biology and Materials Science

The full potential of this compound will be realized through interdisciplinary research that connects its synthetic chemistry with the fields of chemical biology and materials science.

Chemical Biology: As a "building block," this compound and its derivatives are ideal for creating chemical probes to study complex biological processes. nih.gov By designing molecules that can selectively interact with specific proteins or enzymes, researchers can elucidate biological pathways and validate new drug targets. nih.gov For example, substituted benzoic acids have been designed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are important targets in cancer research. nih.gov

Materials Science: In materials science, there is a growing interest in incorporating functional organic molecules into advanced materials. Aminobenzoic acids have been successfully used to functionalize materials like graphene oxide to create new composites for electronic applications. nih.gov They have also been grafted onto polymeric adsorbents to create materials capable of selectively removing pollutants, such as antibiotics, from water. researchgate.net Future work could explore the use of this compound in creating novel polymers, coatings, or ion-exchange resins with tailored properties. myskinrecipes.com

This convergence of disciplines—leveraging sustainable synthesis and predictive computational design to create novel functional molecules—will drive the next wave of innovation and application for this compound and its derivatives.

Conclusion

Summary of Current Research Status and Key Achievements

Currently, detailed research focusing exclusively on 5-Amino-2-methoxy-4-methylbenzoic acid is limited. The compound is primarily recognized as a chemical intermediate, with basic identifying information available.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 70752-50-0 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

The primary achievement in the context of this compound is its synthesis and availability as a building block for more complex molecules. Its structural analogues, such as various aminobenzoic and methoxybenzoic acids, have been extensively used in the synthesis of pharmaceuticals and agrochemicals. For instance, related compounds serve as key intermediates in developing anti-inflammatory agents, analgesics, herbicides, and fungicides. lookchem.comchemimpex.com The presence of the amino, methoxy (B1213986), and methyl groups on the benzoic acid core of this compound provides multiple reactive sites for chemical modification, making it a versatile scaffold in organic synthesis.

Outlook on Future Significance and Transformative Potential in Academic Research

The future of this compound in academic research appears promising, with potential applications spanning medicinal chemistry, materials science, and chemical biology.

Medicinal Chemistry: The true potential of this compound likely lies in its use as a scaffold for novel therapeutics. Derivatives of similar aminobenzoic acids have shown a wide range of biological activities. For example, esters of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and identified as potent agonists and antagonists for 5-HT4 receptors, which are targets for drugs treating gastrointestinal disorders. acs.orgnih.gov It is conceivable that derivatives of this compound could be explored for similar or entirely new pharmacological activities. The specific substitution pattern may offer advantages in terms of target selectivity, metabolic stability, or reduced off-target effects.

Materials Science: Benzoic acid derivatives are known to be useful in the development of polymers and other materials. chemimpex.com The functional groups on this compound could be utilized to create novel polymers with unique thermal or chemical resistance properties. The amino and carboxylic acid groups are particularly suitable for polymerization reactions to form polyamides or polyesters.

Agrochemicals: The agrochemical industry continuously seeks new active ingredients. Given that related aminobenzoic acid derivatives are used as precursors for herbicides and fungicides, this compound represents a valuable starting point for the synthesis of new crop protection agents. lookchem.com Its specific substitution might lead to compounds with improved efficacy, better environmental profiles, or novel modes of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-amino-2-methoxy-4-methylbenzoic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including protection/deprotection of functional groups. For example, methoxy and methyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation. A common approach is coupling 4-methyl-2-methoxybenzoic acid with an amine source under catalytic conditions (e.g., Pd/C or Cu-mediated reactions). Purification via recrystallization or column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is critical. Purity (>95%) can be confirmed by HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at ~3.8 ppm, aromatic protons at 6.5–7.5 ppm).

- FT-IR : Identify carboxylic acid (1700–1720 cm⁻¹), amine (3300–3500 cm⁻¹), and methoxy (1250–1300 cm⁻¹) groups.

- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular weight (e.g., [M+H]⁺ at m/z 210.1).

Cross-referencing with literature data for analogous compounds (e.g., 4-amino-5-chloro-2-methoxybenzoic acid) ensures accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology : Discrepancies often arise from assay conditions or structural variations. For example:

- Assay Optimization : Standardize cell lines (e.g., HEK293 for GPCR studies) and control solvent effects (DMSO concentration ≤0.1%).

- Structural Comparisons : Compare substituent effects (e.g., chloro vs. methyl groups in 4-position) on receptor binding.

- Meta-Analysis : Use computational tools (e.g., molecular docking in AutoDock Vina) to correlate electronic properties (Hammett constants) with activity trends .

Q. How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

- Methodology :

- Substituent Variation : Synthesize analogs with halogen (Cl, F), hydroxyl, or nitro groups at the 4-position.

- Biological Testing : Screen for receptor affinity (e.g., 5-HT₄, GPCRs) using radioligand binding assays (IC₅₀ values).

- Data Table :

Q. What in vivo models are suitable for evaluating pharmacokinetic properties of this compound?

- Methodology :

- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours for LC-MS/MS analysis.

- Tissue Distribution : Use autoradiography with ¹⁴C-labeled compound to track uptake in target organs (e.g., brain, liver).

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via UPLC-QTOF-MS.

Compare results to structurally related compounds (e.g., 4-amino-5-chloro analogs) to identify metabolic hotspots .

Q. How can computational methods optimize the compound’s solubility without compromising bioactivity?

- Methodology :

- In Silico Tools : Use Schrödinger’s QikProp to predict LogP (target <3) and solubility (>0.1 mg/mL).

- Prodrug Design : Introduce phosphate or ester groups at the carboxylic acid moiety to enhance aqueous solubility.

- Crystallography : Co-crystallize with cyclodextrins or PEG-based carriers to improve formulation stability.

Validate predictions with experimental data (e.g., shake-flask solubility tests in PBS pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.